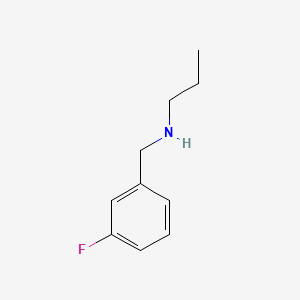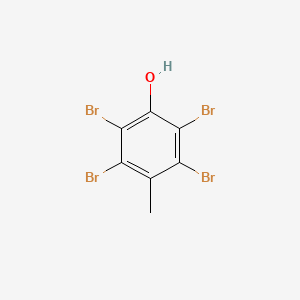
2,3,5,6-Tetrabromo-4-methylphenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of halogenated phenols and their reactions with various reagents. For instance, the synthesis of tetranuclear manganese(III) complexes with a related ligand, 2,6-bis(salicylideneaminomethyl)-4-methylphenol, involves the formation of complex structures with antiferromagnetic interactions . Although this does not directly describe the synthesis of 2,3,5,6-Tetrabromo-4-methylphenol, it suggests that halogenated phenols can form complex structures with metal ions.
Molecular Structure Analysis
The molecular structure of the synthesized manganese(III) complexes was determined by single-crystal X-ray structure analysis, revealing a tetranuclear structure with oxo-bridges . This indicates that the related ligand can coordinate with metal ions to form a stable structure. While this does not provide the molecular structure of 2,3,5,6-Tetrabromo-4-methylphenol, it does suggest that halogenated phenols have the potential to participate in complex molecular architectures.
Chemical Reactions Analysis
The papers describe various chemical reactions involving halogenated phenols and their derivatives. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involves nucleophilic substitution reactions and thermal cyclization, leading to the formation of different compounds . This demonstrates the reactivity of such compounds under different conditions, which could be relevant when considering the chemical reactions of 2,3,5,6-Tetrabromo-4-methylphenol.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structures and substituents. For example, the presence of dimethylsilyl groups in 2,3,4,5-Tetrakis(dimethylsilyl)thiophene affects the structure and electronic properties of the thiophene ring . This suggests that the bromine substituents in 2,3,5,6-Tetrabromo-4-methylphenol would also significantly impact its physical and chemical properties, potentially altering its reactivity and interactions with other molecules.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Biological Activities
2,3,5,6-Tetrabromo-4-methylphenol is recognized for its antioxidant properties. A study identified a compound with similar bromination and methylation, showing significant antioxidant activity, suggesting that 2,3,5,6-Tetrabromo-4-methylphenol could have similar properties. The molecule exhibited high antioxidant activity as identified through fractionation and testing using the DPPH method, with the activity linked to the brominated and methylated phenolic structure (Bouftira, Abdelly, & Sfar, 2007).
Role in Synthesis and Chemical Reactions
The compound plays a role in synthetic chemistry, particularly in reactions involving phenolic compounds. A related study explored the nitration of phenolic compounds using Bi(NO3)3.5H2O as a nitrating agent, where derivatives of methylphenol, a compound structurally similar to 2,3,5,6-Tetrabromo-4-methylphenol, were used, indicating potential applications in the synthesis of nitrated products (Hong-bin Sun, Hua, & Yingwu Yin, 2005).
Applications in Polymer Chemistry
The compound's derivatives show potential as initiators in ring-opening polymerization processes, suggesting that 2,3,5,6-Tetrabromo-4-methylphenol could play a role in the development of new polymeric materials. The study demonstrates the use of related phenolic compounds in obtaining sodium aryloxide complexes, which are active as initiators for the ring-opening polymerization of rac-lactide, indicating its utility in polymer synthesis (Calvo, Davidson, & García-Vivó, 2011).
Applications in Material Science
Compounds structurally related to 2,3,5,6-Tetrabromo-4-methylphenol have been used in material science, particularly in synthesizing complexes with unique properties. For instance, a family of ruthenium(III) complexes containing 2-(arylazo)phenolate ligands, structurally related to 2,3,5,6-Tetrabromo-4-methylphenol, was synthesized, showing unique C-C coupling and N=N cleavage, indicating potential applications in designing materials with specific magnetic and electrochemical properties (Halder, Acharyya, Peng, Lee, Drew, & Bhattacharya, 2006).
Environmental Applications
The brominated and methylated structure of 2,3,5,6-Tetrabromo-4-methylphenol suggests its potential role in environmental applications, such as antifouling activities. Compounds with similar structural features have shown significant antifouling activity against various marine organisms, indicating that 2,3,5,6-Tetrabromo-4-methylphenol could be explored for similar applications, benefiting marine infrastructure and ship hulls (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Safety And Hazards
2,3,5,6-Tetrabromo-4-methylphenol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .
Propiedades
IUPAC Name |
2,3,5,6-tetrabromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVMKSWFUQZIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332472 | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrabromo-4-methylphenol | |
CAS RN |
37721-75-8 | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrabromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

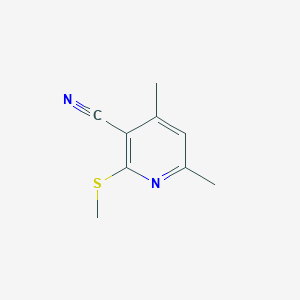
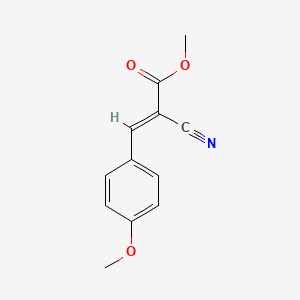


![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

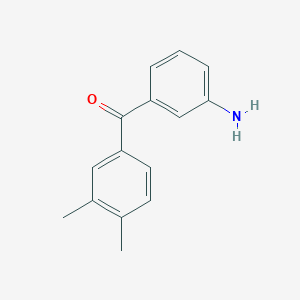
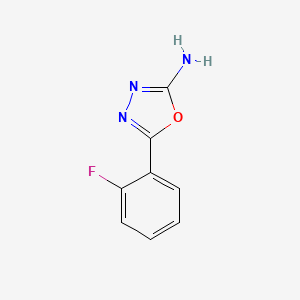
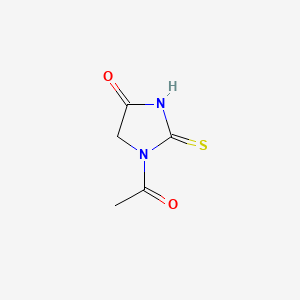
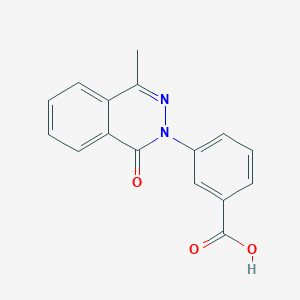
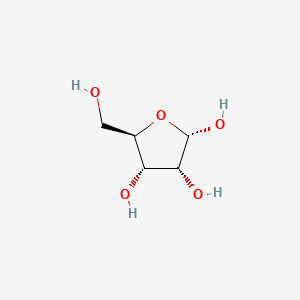
![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)

